molecular formula C14H17NO2 B12086919 (2-Isocyanatocyclohexyl)oxymethylbenzene

(2-Isocyanatocyclohexyl)oxymethylbenzene

Cat. No.: B12086919
M. Wt: 231.29 g/mol
InChI Key: HWVZRVVQFLEXHN-UHFFFAOYSA-N
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Description

(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate is a chiral isocyanate compound with the molecular formula C14H19NO2. It is known for its applications in organic synthesis, particularly in the preparation of chiral intermediates and auxiliaries. The compound’s unique stereochemistry makes it valuable in asymmetric synthesis and other specialized chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate typically involves the reaction of (1S,2S)-(+)-2-Benzyloxycyclohexanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent the decomposition of the isocyanate group. The reaction conditions often include low temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Water: Hydrolyzes the isocyanate group to form the corresponding amine.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Amines: Formed from the hydrolysis of the isocyanate group.

Scientific Research Applications

(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of chiral intermediates and auxiliaries.

    Medicinal Chemistry: Employed in the development of chiral drugs and pharmaceuticals.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable products. The stereochemistry of the compound plays a crucial role in its reactivity and the formation of chiral products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.

    (1S,2S)-1-Amino-2-benzyloxycyclopentane: Contains an amino group instead of an isocyanate group.

Uniqueness

(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate is unique due to its cyclohexyl ring and specific stereochemistry, which provide distinct reactivity and selectivity in chemical reactions. Its ability to form chiral products makes it valuable in asymmetric synthesis and other specialized applications.

Properties

IUPAC Name

(2-isocyanatocyclohexyl)oxymethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWVZRVVQFLEXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N=C=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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